1-(3-hydroxyoxolan-3-yl)cyclopropane-1-carboxylicacid
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Overview
Description
1-(3-hydroxyoxolan-3-yl)cyclopropane-1-carboxylic acid is a chemical compound with a unique structure that includes a cyclopropane ring and a hydroxyoxolan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-hydroxyoxolan-3-yl)cyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the reaction of methyl 1-hydroxy-1-cyclopropane carboxylate with appropriate reagents to introduce the hydroxyoxolan group . The reaction conditions typically include the use of solvents such as chloroform, dimethyl sulfoxide, ethyl acetate, and methanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The compound is often produced as a fine crystalline powder with specific storage conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: 1-(3-hydroxyoxolan-3-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropane ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclopropane derivatives.
Scientific Research Applications
1-(3-hydroxyoxolan-3-yl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-hydroxyoxolan-3-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The cyclopropane ring can interact with enzymes and receptors, potentially modulating their activity.
Comparison with Similar Compounds
1-hydroxy-1-cyclopropanecarboxylic acid: Shares the cyclopropane ring but lacks the hydroxyoxolan group.
1-(3-hydroxyoxolan-3-yl)cyclobutane-1-carboxylic acid: Similar structure but with a cyclobutane ring instead of a cyclopropane ring.
Uniqueness: 1-(3-hydroxyoxolan-3-yl)cyclopropane-1-carboxylic acid is unique due to the presence of both the cyclopropane ring and the hydroxyoxolan group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(3-hydroxyoxolan-3-yl)cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c9-6(10)7(1-2-7)8(11)3-4-12-5-8/h11H,1-5H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTLSXNTWQLATK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)O)C2(CCOC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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